(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Description
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with an ethyl substituent at the 1-position and a hydrochloride salt. The ethyl group contributes to moderate lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQKLJGDWWIM-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the derivatization of the system with numerous transformations, opening the gate to new chemical space.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The nitrogen atom in the ring system allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve catalysts and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent in modulating biogenic amine transport, particularly in the context of neurological disorders. It has been shown to interact with neurotransmitter systems, which could make it useful in treating conditions such as depression and anxiety disorders .
Structure-Activity Relationship (SAR) Studies
Research has indicated that modifications to the azabicyclo structure can significantly affect the pharmacological profile of related compounds. For instance, the introduction of various substituents on the bicyclic framework can enhance or diminish activity against specific receptors, thereby guiding the design of more effective drugs .
Modulation of Neurotransmitter Systems
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane; hydrochloride has been investigated for its ability to modulate dopamine and serotonin transporters. This modulation is crucial for developing antidepressants and other psychoactive medications .
Case Studies
Several studies have demonstrated the efficacy of this compound in animal models of depression and anxiety, showing significant behavioral improvements when administered at specific dosages . These findings suggest a promising avenue for further clinical development.
Synthesis of Related Compounds
The synthesis of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane; hydrochloride involves several key steps that can be adapted for producing various derivatives with tailored properties. The synthetic routes often include cyclization reactions that are critical for forming the bicyclic structure .
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules used in pharmaceuticals and agrochemicals. Its unique bicyclic structure allows chemists to explore novel reaction pathways and develop new synthetic strategies .
Mechanism of Action
The mechanism of action of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with molecular targets, primarily through its nitrogen atom. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 3-azabicyclo[3.1.0]hexane derivatives:
Substituent Effects on Pharmacological Activity
- Ethyl Group : Balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS-targeted drugs.
- Aryl Halides (Cl/F) : Increase binding affinity to receptors (e.g., serotonin or dopamine transporters) due to electron-withdrawing effects .
- Oxadiazole : Enhances metabolic stability and selectivity in kinase inhibitors .
- Carboxylic Acid : Improves solubility and enables salt formation for controlled-release formulations .
Biological Activity
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, identified by CAS number 2343964-21-4, is a bicyclic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H14ClN
- Molecular Weight : 148 Da
- LogP : 0.86
- Polar Surface Area : 12 Ų
The unique bicyclic structure incorporates a nitrogen atom within the ring system, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets through its nitrogen atom. This interaction can influence multiple biochemical pathways, particularly in the context of receptor binding and enzyme inhibition.
Opioid Receptor Interaction
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane are designed as novel achiral μ-opioid receptor ligands. A study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating their potential for high binding affinity to μ-opioid receptors, which are critical in pain modulation and therapeutic applications for pruritus in veterinary medicine .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds containing the azabicyclo[3.1.0]hexane framework. For instance, spiro-fused derivatives have shown significant activity against tumor cells through mechanisms involving DNA alkylation and cytostatic effects .
| Compound | Effect on Cell Cycle | Cytotoxicity |
|---|---|---|
| Compound 4a | Arrests cells at G0/G1 phase | High |
| Compound 4c | Reduces cell motility | Moderate |
The ability of these compounds to alter the actin cytoskeleton in tumor cells suggests a promising avenue for cancer therapy.
Antimicrobial Properties
The azabicyclo[3.1.0]hexane structure has also been associated with antimicrobial activities against various bacterial and fungal strains. This is particularly relevant in the development of new antibiotics and antifungal agents .
Study on Opioid Ligands
A study conducted on a series of 3-azabicyclo[3.1.0]hexane derivatives revealed that modifications to the lead structure led to compounds with picomolar binding affinities selective for μ-opioid receptors over δ and κ subtypes . This selectivity is crucial for minimizing side effects associated with opioid therapies.
Antitumor Compound Evaluation
In a comparative study involving spiro-fused azabicyclo[3.1.0]hexane derivatives, it was found that treatment with specific compounds led to a significant decrease in the number of cells in the synthetic phase (S) of the cell cycle compared to controls . This suggests a strong potential for these compounds in cancer treatment protocols.
Comparative Analysis with Related Compounds
| Compound Name | Binding Affinity (μ-opioid) | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Present |
| Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | Moderate | Low | Absent |
| Methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | Low | High | Present |
This table illustrates how variations in chemical structure can significantly affect biological activity across different domains.
Q & A
Q. How can structural analogs improve metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
